N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide
Description
Crystallographic Characterization and Molecular Geometry
The crystal structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide has been resolved using single-crystal X-ray diffraction (XRD). The compound crystallizes in a monoclinic system with space group P2₁/n, featuring unit cell parameters a = 11.61 Å, b = 15.51 Å, c = 4.74 Å, and β = 100.24°. The asymmetric unit contains one molecule, with the benzothiophene core adopting a half-chair conformation due to puckering of the tetrahydro ring (Figure 1). The dihedral angle between the benzothiophene and fluorobenzamide planes is 25.2°, indicating moderate conjugation between the aromatic systems.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C–S (benzothiophene) | 1.76 |
| C≡N (cyano group) | 1.15 |
| C–F (fluorobenzamide) | 1.34 |
| N–H···O (hydrogen bond) | 2.61 |
| Torsion angle (C–C–C–S) | 23.8° |
Intermolecular interactions include N–H···O hydrogen bonds (2.61 Å) and weak C–H···π interactions (3.21 Å), which stabilize the crystal lattice. The fluorobenzamide moiety participates in edge-to-face stacking with adjacent benzothiophene rings, contributing to a layered packing motif.
Electronic Structure Analysis via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311G** level reveal the electronic properties of the compound. The highest occupied molecular orbital (HOMO) localizes on the benzothiophene core (−6.23 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the fluorobenzamide group (−2.15 eV), indicating charge transfer upon excitation. The energy gap (ΔE = 4.08 eV) suggests moderate reactivity, consistent with its use in kinase inhibition studies.
Figure 2: Electron Density Map
- Regions of high electron density (red) correlate with the cyano and carbonyl groups.
- The fluorine atom exhibits a partial negative charge (−0.32 e), enhancing electrophilic substitution resistance.
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the sulfur atom (LP(S)) and the σ*(C–N) antibonding orbital, stabilizing the benzothiophene framework by 18.6 kcal/mol.
Comparative Analysis of Benzothiophene-Fluorobenzamide Motifs
Comparative studies with analogous structures highlight unique features of this compound:
Table 2: Structural and Electronic Comparisons
| Compound | Dihedral Angle (°) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| N-(3-cyano-benzothiophen-2-yl)-4-fluorobenzamide | 25.2 | −6.23 | −2.15 |
| N-(3-nitro-benzothiophen-2-yl)-benzamide | 32.7 | −5.89 | −1.98 |
| N-(3-cyano-thiophen-2-yl)-4-fluorobenzamide | 12.4 | −6.01 | −2.34 |
Key findings:
- Substituent Effects : The cyano group at position 3 reduces planarity versus nitro derivatives, enhancing solubility without compromising aromatic interactions.
- Fluorine Impact : The para-fluorine on benzamide increases electron-withdrawing effects, lowering LUMO energy by 0.19 eV compared to non-fluorinated analogs.
- Ring Saturation : The tetrahydrobenzothiophene core exhibits greater conformational flexibility than fully aromatic systems, enabling adaptive binding in protein pockets.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-11-7-5-10(6-8-11)15(20)19-16-13(9-18)12-3-1-2-4-14(12)21-16/h5-8H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONINFKOEYCCERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings.
- Molecular Formula : C16H13FN2OS
- Molecular Weight : 300.351 g/mol
- CAS Number : Not specified in the sources but related compounds have been noted.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene with 4-fluorobenzoyl chloride under basic conditions. The reaction is generally performed in the presence of a base like triethylamine or pyridine, followed by purification through recrystallization or chromatography .
Biological Mechanisms
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases. For instance, compounds derived from this structure have shown pIC50 values of 6.7 against JNK3 and similar activity against JNK2. This inhibition is significant as JNK pathways are implicated in stress responses and apoptosis .
- Modulation of Enzyme Activity : The compound may modulate the activity of enzymes involved in various signaling pathways. Its interaction with these enzymes can lead to therapeutic effects in conditions such as cancer and neurological disorders .
- Potential Neuroprotective Effects : Given its action on JNK pathways, there is potential for neuroprotective applications. The modulation of these pathways may help in managing neurodegenerative diseases where JNK signaling is dysregulated .
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound and its derivatives:
Scientific Research Applications
Anticancer Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide has been evaluated for its anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of benzamide have been reported to inhibit RET kinase activity, a target in cancer therapy .
Neurological Disorders
This compound may also have implications in treating neurological disorders. Research indicates that benzamide derivatives can act as modulators of neurotransmitter receptors, which could be beneficial in conditions such as schizophrenia and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide moiety can significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluoro group | Increases binding affinity to target proteins |
| Cyano group | Enhances solubility and stability |
Molecular Interactions
The molecular interactions of this compound have been characterized using various techniques such as X-ray crystallography and molecular docking studies. These studies reveal how the compound binds to specific receptors or enzymes, providing insights into its mechanism of action.
Case Study: Binding Affinity
A recent study utilized molecular docking to assess the binding affinity of this compound to the RORγt receptor. The results indicated a favorable interaction profile with key residues in the binding pocket, suggesting potential as a therapeutic agent in autoimmune diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Ring
The fluorobenzamide moiety is a critical pharmacophore. Analogues with 2-fluoro (e.g., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide, CID 689737) or 3-methyl-4-nitro substituents (e.g., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide) exhibit distinct electronic and steric profiles :
Structural Insights :
- The 4-fluoro derivative’s planar benzamide ring facilitates π-π stacking with aromatic residues in target proteins, as observed in crystallographic studies of related benzamides .
- 2-Fluoro analogues may adopt different dihedral angles between the benzamide and tetrahydrobenzothiophene rings, altering binding affinity .
Modifications to the Tetrahydrobenzothiophene Core
Cyano Group Replacements
Replacing the 3-cyano group with carboxamide or alkylpiperazine moieties significantly impacts physicochemical and biological properties:
Key Findings :
- Bulky substituents like naphthyl (Compound 36b) improve hydrophobic interactions but may reduce bioavailability .
Ring Saturation and Conformational Effects
The 4,5,6,7-tetrahydro ring adopts a half-chair conformation in crystal structures, with dihedral angles of 7.1°–59.0° relative to adjacent rings . Unsaturated analogues (e.g., cyclopenta[b]thiophene ) exhibit reduced conformational flexibility, impacting target engagement:
Preparation Methods
Core Benzothiophene Framework Synthesis
The construction of the 4,5,6,7-tetrahydro-1-benzothiophene ring forms the foundational step in synthesizing this compound. Two primary methodologies dominate current practice:
Cyclocondensation of Thiophene Precursors
A widely adopted route involves the cyclization of 2-mercaptocyclohexanecarbonitrile with α,β-unsaturated carbonyl compounds. Research demonstrates that using methyl acrylate in dimethylformamide (DMF) at 110°C for 12 hours yields the tetrahydrobenzothiophene core with 78% efficiency. The reaction proceeds via Michael addition followed by intramolecular cyclization, as shown:
$$
\text{C₆H₉SN + CH₂=CHCOOCH₃ → C₁₀H₁₁NO₂S (Intermediate)} \rightarrow \text{Tetrahydrobenzothiophene Core} \quad
$$
Critical parameters:
Palladium-Catalyzed Cross-Coupling
Advanced methods employ Pd(PPh₃)₄ (5 mol%) to facilitate coupling between 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene and zinc cyanide. This approach achieves 85% yield under microwave irradiation (150°C, 30 min).
Functional Group Introduction Strategies
Cyano Group Installation
The 3-cyano substituent is introduced via:
Method A: Nucleophilic substitution using CuCN (2 eq.) in NMP at 160°C (24 hr, 65% yield).
Method B: Sandmeyer reaction with NaNO₂/HCl followed by CuCN (improves purity to 98.5%).
Comparative analysis reveals Method B’s superiority in large-scale synthesis due to reduced copper residues (<50 ppm).
Amide Bond Formation: 4-Fluorobenzoyl Integration
Coupling the benzothiophene amine with 4-fluorobenzoic acid derivatives occurs through three principal pathways:
Carbodiimide-Mediated Coupling
Using EDC·HCl (1.2 eq.) and HOBt (1 eq.) in dichloromethane achieves 89% yield. Key advantages:
- Mild conditions (0–5°C)
- Compatibility with acid-sensitive groups
Uranium-Based Activators
HATU (1.05 eq.) with DIPEA (3 eq.) in DMF delivers 94% yield in 2 hours. Despite higher cost, this method is preferred for:
Schotten-Baumann Technique
Industrial-scale production employs 4-fluorobenzoyl chloride (1.5 eq.) in biphasic water/toluene with NaOH (Table 1).
Table 1: Schotten-Baumann Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +23% vs RT |
| NaOH Concentration | 20% w/v | Maximal pH 10 |
| Stirring Rate | 1200 rpm | Prevents hydrolysis |
This method scales linearly from lab to 500 kg batches with 91–93% consistency.
Advanced Process Optimization
Continuous Flow Synthesis
Recent innovations implement microreactor systems to enhance safety and efficiency:
Catalytic System Enhancements
Bimetallic Pd/Cu catalysts reduce cyanide installation time from 24 to 6 hours while maintaining 88% yield.
Analytical Characterization Benchmarks
Critical quality control parameters established through collaborative studies:
Table 2: Characterization Standards
| Parameter | Acceptable Range | Method (Reference) |
|---|---|---|
| HPLC Purity | ≥99.5% | USP <621> |
| Residual Solvents | <500 ppm | GC-MS |
| Particle Size (D90) | 50–150 μm | Laser Diffraction |
| Polymorphic Form | Form I only | XRPD |
Q & A
Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide, and what purification methods are recommended?
The compound is typically synthesized via amide coupling reactions. A common approach involves activating carboxylic acids (e.g., 4-fluorobenzoic acid) with carbodiimides (e.g., EDC) in the presence of a base (e.g., triethylamine) and reacting with a 2-aminobenzothiophene derivative. Purification is achieved using silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAc in hexane) . Yield optimization often requires strict control of reaction time (e.g., overnight stirring) and stoichiometric ratios (1:1.2 molar ratio of amine to activated acid) .
Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?
Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54184 Å) reveals key structural features. The tetrahydrobenzothiophene ring adopts a half-chair or envelope conformation, while the fluorobenzamide moiety forms a dihedral angle of ~59° with the thiophene ring. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, and weak π–π stacking interactions (centroid distances ~3.9 Å) are observed . Data collection parameters include space group P2₁/c*, with unit cell dimensions a = 13.52 Å, b = 6.23 Å, c = 22.29 Å, and β = 106.15° .
Q. What biological targets or mechanisms are associated with this compound?
Structural analogs (e.g., benzothiophene-2-carboxamides) exhibit activity as STAT3 inhibitors or antiproliferative agents. The 3-cyano group and fluorobenzamide moiety are critical for binding to kinase domains or disrupting protein-DNA interactions. Biological assays (e.g., cell viability via MTT) are used to evaluate IC₅₀ values, often in the low micromolar range .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
Yield optimization requires:
- Pre-activation of the carboxylic acid : Use of EDC/HOBt for 20–30 minutes before adding the amine to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or DMF improves solubility of aromatic intermediates.
- Post-reaction workup : Quenching with ice-cold water followed by extraction with DCM and drying over Na₂SO₄. Common pitfalls include incomplete activation of the acid (leading to <50% yield) or column chromatography overloading (causing impurity carryover) .
Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. XRD) for this compound?
Discrepancies between solution-phase (NMR) and solid-state (XRD) conformations arise from dynamic effects. For example:
- XRD : Shows a planar fluorobenzamide group due to crystal packing forces.
- NMR : Reveals rotational flexibility around the amide bond (e.g., δ 12.60 ppm for NH in CDCl₃). Use variable-temperature NMR to assess rotational barriers or DFT calculations (e.g., Gaussian at B3LYP/6-31G*) to model solution-phase behavior .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are effective. Key steps:
- Protein preparation : Retrieve target structures (e.g., STAT3, PDB ID: 6NJS) and remove water/ligands.
- Ligand parameterization : Assign charges using AM1-BCC in Open Babel.
- Docking : Use a grid box centered on the SH2 domain (20 ų).
- Validation : Compare predicted ΔG values with experimental IC₅₀ data. A RMSD <2 Å between docked and crystallographic poses validates the protocol .
Q. How does the electronic nature of substituents (e.g., 4-fluoro vs. 4-methoxy) impact bioactivity?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., –F) : Enhance metabolic stability and π-stacking with hydrophobic pockets (e.g., log P increases by ~0.5).
- Electron-donating groups (e.g., –OCH₃) : Improve solubility but reduce target affinity (e.g., IC₅₀ increases from 1.2 μM to 5.6 μM). Use Hammett σ constants (σₚ for –F = +0.06) to correlate electronic effects with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
